2-fluoro-5-hydroxy-L-phenylalanine
Description
2-Fluoro-5-hydroxy-L-phenylalanine is a phenylalanine derivative. It belongs to the class of organic compounds known as phenylalanine and derivatives . It’s a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .
Synthesis Analysis
The synthesis of fluorinated compounds, including 2-fluoro-5-hydroxy-L-phenylalanine, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method . There are different synthetic approaches to prepare ᴅ- or ʟ-fluorinated phenylalanines .Molecular Structure Analysis
The molecular formula of 2-fluoro-5-hydroxy-L-phenylalanine is C9H10FNO3 . Its average mass is 199.179 Da .Chemical Reactions Analysis
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Achieving selective fluorination is still a huge challenge under mild conditions .Safety And Hazards
Future Directions
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . This review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYMWTLCTJSNDC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933441 | |
Record name | 2-Fluoro-5-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-hydroxy-L-phenylalanine | |
CAS RN |
148613-12-1 | |
Record name | 6-Fluoro-3-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-5-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-5-HYDROXY-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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